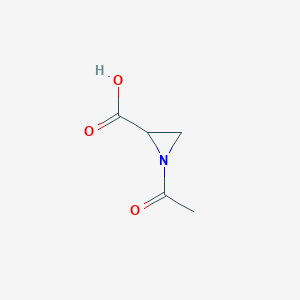

1-Acetylaziridine-2-carboxylic acid

Description

Background and Significance of Aziridine (B145994) Derivatives in Chemical Research

Aziridines, three-membered heterocyclic compounds containing a nitrogen atom, are highly valuable building blocks in organic and medicinal chemistry. nih.govmdpi.com Their significance stems from the high ring strain, which makes them susceptible to ring-opening reactions with a variety of nucleophiles. nih.govnih.gov This reactivity allows for the stereospecific introduction of nitrogen-containing functionalities, leading to the synthesis of a diverse array of molecules, including amino acids, alkaloids, and other complex nitrogenous compounds. nih.govmdpi.com

Derivatives of aziridine-2-carboxylic acid are particularly noteworthy. nih.gov They serve as versatile precursors for synthesizing both natural and unnatural amino acids. nih.gov The presence of both an aziridine ring and a carboxylic acid group provides multiple reaction sites, enhancing their synthetic utility. ontosight.ai Several aziridine-2-carboxylic acid derivatives, such as imexon (B1684660) and azimexon, have been investigated for their potential as anti-tumor agents, highlighting the biological relevance of this class of compounds. mdpi.comnih.gov

Unique Structural Features and Reactivity Profile of 1-Acetylaziridine-2-carboxylic Acid

This compound possesses a unique combination of functional groups that dictates its chemical behavior. The core structure is the aziridine ring, a strained, three-membered heterocycle. This ring strain is the primary driver of its reactivity, making the carbon atoms of the ring electrophilic and prone to attack by nucleophiles. mdpi.comnih.gov

The nitrogen atom of the aziridine is acylated with an acetyl group. This feature modulates the nucleophilicity of the nitrogen and influences the regioselectivity of ring-opening reactions. The carboxylic acid group at the 2-position provides a handle for various chemical transformations, including esterification and amide bond formation. exam-corner.combyjus.com Furthermore, the chirality at the C2 position is a crucial feature, making it a valuable building block for the asymmetric synthesis of more complex chiral molecules. ontosight.ai

The reactivity of this compound is characterized by the following:

Ring-opening reactions: The strained aziridine ring can be opened by a wide range of nucleophiles, such as amines, thiols, and organometallic reagents. nih.govnih.gov This process is often highly regioselective and stereospecific.

Reactions at the carboxylic acid group: Standard carboxylic acid chemistry can be performed, such as conversion to esters, amides, or acid chlorides. exam-corner.combyjus.com

Ring expansion: Under certain conditions, aziridine-2-carboxylates can undergo ring expansion to form larger heterocycles like β-lactams. msu.edu

Overview of Academic Research Trajectories for the Compound

Academic research on this compound and its parent compound, aziridine-2-carboxylic acid, has followed several key trajectories. A significant area of focus has been the development of efficient and stereoselective synthetic methods to access these compounds. mdpi.comru.nl This includes aziridination reactions of alkenes and cyclization of amino alcohol derivatives. nih.govresearchgate.net

Another major research direction involves exploring the synthetic utility of these aziridines as building blocks for more complex molecules. nih.gov This includes their use in the synthesis of non-proteinogenic amino acids, peptidomimetics, and various heterocyclic scaffolds. rsc.org For instance, research has demonstrated the synthesis of dipeptides containing (2R)-aziridine-2-carboxylic acid. nih.gov

Furthermore, there is ongoing interest in the biological activities of molecules derived from aziridine-2-carboxylic acids. mdpi.com The structural analogy to proline suggests potential applications in modifying peptide structures and functions. nih.govontosight.ai Research has also explored their potential as inhibitors of certain enzymes, such as cysteine proteinases. nih.gov The development of new catalytic asymmetric methods for the synthesis of β-lactams from aziridine-2-carboxylate (B8329488) derivatives also represents a significant research avenue. msu.edu

Interactive Data Table: Properties of Aziridine-2-carboxylic Acid Derivatives

| Property | Aziridine-2-carboxylic acid | This compound |

| Molecular Formula | C3H5NO2 | C5H7NO3 |

| Key Functional Groups | Aziridine, Carboxylic Acid | Aziridine, Amide (Acetyl), Carboxylic Acid |

| Primary Reactivity | Nucleophilic ring-opening | Nucleophilic ring-opening, Reactions at carboxyl |

| Key Research Applications | Precursor to amino acids, Enzyme inhibition nih.gov | Asymmetric synthesis, β-lactam synthesis msu.edu |

Structure

3D Structure

Properties

CAS No. |

741241-17-8 |

|---|---|

Molecular Formula |

C5H7NO3 |

Molecular Weight |

129.11 g/mol |

IUPAC Name |

1-acetylaziridine-2-carboxylic acid |

InChI |

InChI=1S/C5H7NO3/c1-3(7)6-2-4(6)5(8)9/h4H,2H2,1H3,(H,8,9) |

InChI Key |

LUCZWZLUXRQKTQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CC1C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Acetylaziridine 2 Carboxylic Acid and Its Derivatives

Strategies for Aziridine (B145994) Ring Formation

The formation of the aziridine ring is a pivotal step in the synthesis of aziridine-2-carboxylic acid derivatives. The choice of strategy depends on the available starting materials and the desired stereochemistry of the final product.

Intramolecular strategies involve the formation of the aziridine ring via a cyclization reaction within a single precursor molecule. These methods typically rely on a nucleophilic nitrogen atom attacking an electrophilic carbon atom positioned to form the three-membered ring.

The synthesis of aziridines from amino acid derivatives is a conceptually straightforward approach that utilizes the inherent chirality of the starting materials. This method is a variation of the Gabriel-Cromwell reaction and typically involves the cyclization of β-substituted amino compounds rather than γ-substituted ones. clockss.orgnih.gov The process begins with a β-amino acid or its corresponding amino alcohol, where the hydroxyl or another group at the β-position is converted into a good leaving group. clockss.org The intramolecular nucleophilic displacement of this leaving group by the amine or amide nitrogen then closes the ring to form the aziridine. clockss.org

This reaction is generally stereospecific. For instance, β-haloamines, which can be derived from amino acids, readily undergo cyclization upon treatment with a base. clockss.org The stereochemical outcome depends on the ability of the amine and the leaving group to assume a trans coplanar arrangement for the backside attack to occur. clockss.org

Diazo compounds, ylides, and carbenes are highly reactive intermediates that can be employed in aziridine synthesis. While often used in intermolecular additions to double bonds, they can also participate in intramolecular reactions. nih.gov A notable intramolecular strategy involves the ring expansion of an azirine ring using a diazo-functionalized substituent. rscf.ru For example, azirinyl-substituted diazodicarbonyl compounds can be catalyzed by rhodium(II) complexes. This process is thought to proceed through an intermediate rhodium carbene, which facilitates the concerted opening of the azirine ring and recyclization to form a new, larger heterocyclic system like a pyrrolinone derivative. rscf.ru

More commonly in aziridine synthesis, these reactive species are used intermolecularly. The catalytic aziridination (AZ reaction) of imines with a carbene source, such as ethyl diazoacetate (EDA), is a well-explored method for producing 3-arylated aziridines. nih.gov Similarly, sulfur ylides can react with imines to afford the aziridine ring system. nih.gov

The Wenker synthesis is a classic intramolecular method for converting β-amino alcohols into aziridines. wikipedia.org The original process involves two main steps: the esterification of the amino alcohol with sulfuric acid at high temperatures (140–250 °C) to form a sulfate (B86663) ester, followed by cyclization induced by a strong base like sodium hydroxide (B78521) (NaOH). wikipedia.org The base deprotonates the amine, allowing the resulting nucleophilic nitrogen to displace the sulfate group and form the aziridine ring. wikipedia.org A modified version of the Wenker synthesis has been successfully applied to the amino acids serine and threonine to create precursors for aziridine-2-carboxylic esters. ru.nl

Table 1: Comparison of Traditional and Modified Wenker Synthesis Conditions

| Feature | Traditional Wenker Synthesis | Improved/Mild Wenker Synthesis |

| Esterification Reagent | Concentrated Sulfuric Acid (H₂SO₄) | Chlorosulfonic Acid (ClSO₃H) |

| Reaction Temperature | High (140-250 °C) | Mild |

| Cyclization Base | Strong Base (e.g., NaOH) | Weaker Base (e.g., Na₂CO₃) or NaOH |

| Substrate Scope | Limited, unsuitable for unstable amino alcohols | Broader, applicable to aliphatic and aromatic variants |

| Byproducts | More prevalent (elimination, displacement) | Reduced |

| Reference | wikipedia.org | organic-chemistry.org |

Intermolecular approaches, often termed aziridination reactions, involve the construction of the aziridine ring by combining two different reactant molecules. These methods are highly versatile and widely used for synthesizing a broad range of aziridine derivatives.

The aza-Darzens reaction is a powerful intermolecular strategy for synthesizing aziridine-2-carboxylic acid derivatives. nih.gov It involves the condensation of an imine with the enolate of an α-halo ester or a related α-halo carbonyl compound. organic-chemistry.org The reaction is typically promoted by a base, which deprotonates the α-halo ester to form a carbanion that subsequently attacks the imine's carbon-nitrogen double bond. An intramolecular SN2 reaction then occurs to form the aziridine ring. organic-chemistry.org

This method has been extensively studied for the asymmetric synthesis of chiral aziridines. High levels of stereocontrol can be achieved by using chiral auxiliaries. For example, N-bromoacetylcamphorsultam can serve as a chiral enolate precursor, reacting with N-(diphenylphosphinyl)imines to yield cis-aziridines with high diastereoselectivity. rsc.orgresearchgate.net The stereochemical outcome (cis vs. trans) can be influenced by the structure of the imine substituent. researchgate.net Similarly, chiral N-phosphinyl imines and chiral sulfimines have been used to direct the stereochemistry of the cyclization. nih.gov The reaction can produce a variety of functionalized aziridines, including 3-arylated aziridine-2-carboxylates and 2-fluoro aziridine-2-carboxylates. nih.gov

Table 2: Examples of Aza-Darzens Type Reactions for Aziridine Synthesis

| Imine Component | Halo-Carbonyl Component | Product Type | Stereoselectivity | Reference |

| N-phosphinyl imines | Enolates from esters | cis-3-Arylaziridine-2-carboxylates | >80% de | nih.gov |

| N-benzoylarylaldimines | α-chloro-1,3-diketones | Aziridinyl ketones | Not specified | nih.gov |

| N-diphenylphosphinyl aldimines | N-bromoacetylcamphorsultam | cis-3-Arylaziridine-2-carboxamides | High de | researchgate.net |

| tert-Butane sulfinyl aldimines | Substituted 2-bromoesters | cis-3-Aryl aziridine-2-carboxylates | >98% de | researchgate.net |

| Various imines | Ethyl bromoacetate | cis-Aziridine Carboxylates | Good cis-selectivity | organic-chemistry.org |

Intermolecular Approaches (Aziridination Reactions)

Nitrene Addition to Alkenes

Nitrene addition to alkenes is a fundamental and powerful strategy for the direct formation of the aziridine ring. acs.org This reaction involves the formal insertion of a nitrene, a highly reactive nitrogen species, into the carbon-carbon double bond of an alkene. acs.orgias.ac.in

Nitrenes can be generated from various precursors, including organic azides, through thermal or photochemical decomposition. ias.ac.inresearchgate.net For instance, the pyrolysis of an appropriate azide (B81097), such as an acetyl-substituted azide, can generate a singlet nitrene which then adds to an alkene in a concerted manner. ias.ac.in The use of organic azides as nitrene sources is advantageous due to their high atom economy, with dinitrogen gas being the only byproduct. researchgate.net

The reactivity of the alkene substrate plays a significant role in the success of the aziridination. Electron-rich alkenes generally react faster than electron-poor ones. researchgate.net For example, the aziridination of para-substituted styrenes is influenced by the electronic nature of the substituent, with electron-donating groups accelerating the reaction. core.ac.uk

Transition metal catalysts, such as those based on iron or ruthenium, can also promote nitrene transfer reactions from sources like iminoiodinanes or organic azides. core.ac.uk These catalysts can influence the efficiency and selectivity of the aziridination process. More recently, metal-free approaches using organic dyes as photosensitizers have been developed to generate triplet nitrenes from sulfonyl azides for the aziridination of unactivated alkenes. acs.org

Oxidative Nitrogen Transfer Alkene Aziridinations

Oxidative nitrogen transfer reactions provide an alternative route to aziridines from alkenes. In these methods, a nitrogen source is oxidized in situ to generate a reactive species that subsequently transfers a nitrogen atom to the alkene.

A common approach involves the use of a nitrogen source in the presence of an oxidant. For example, hydroxylamine (B1172632) can be used as the nitrogen source in a nano-cobalt catalyzed reaction that proceeds without an external oxidant, offering a mild and efficient method for aziridination. chemrxiv.org Another strategy employs N-aminophthalimide in the presence of a hypervalent iodine reagent like diacetoxyiodobenzene (B1259982) (PhI(OAc)₂). acs.org This system has been shown to be effective for the diastereoselective aziridination of certain allylic alcohols. acs.org

Photochemical methods have also been developed for oxidative nitrogen transfer. For instance, photoexcited azoxy-triazenes can serve as nitrogen atom sources under visible light, enabling the aziridination of both activated and unactivated alkenes without the need for external oxidants or metal catalysts. nih.govorganic-chemistry.org This method proceeds via the generation of a free singlet nitrene upon photofragmentation of the azoxy-triazene. organic-chemistry.org

Lewis Acid-Catalyzed Aziridination

Lewis acids can play a crucial role in activating either the alkene or the nitrogen source, thereby facilitating the aziridination reaction. nih.gov Lewis acid catalysis is particularly valuable in promoting reactions that might otherwise be slow or unselective.

For example, Lewis acids can catalyze the reaction of imines with diazo compounds, a common method for synthesizing aziridines. acs.org Chiral Brønsted acids, which can be considered a type of Lewis acid, have been successfully employed as catalysts for the asymmetric aziridination of imines. acs.org

In the context of alkene aziridination, Lewis acids can enhance the reactivity of the system. While direct Lewis acid-catalyzed aziridination of alkenes to form 1-acetylaziridine-2-carboxylic acid is less commonly reported, the principle of Lewis acid activation is broadly applicable in aziridine synthesis. For instance, Lewis acids are known to catalyze the ring-opening of activated aziridines with various nucleophiles. nih.gov This reactivity highlights the ability of Lewis acids to interact with and activate the aziridine ring, a principle that can be extended to its formation.

Stereoselective Synthesis of this compound

The biological activity and synthetic utility of this compound are often dependent on its stereochemistry. Therefore, the development of stereoselective synthetic methods to control the absolute and relative configuration of the stereocenters in the aziridine ring is of paramount importance.

Enantioselective Approaches (e.g., from chiral pool precursors like L-serine derivatives)

One of the most effective strategies for the enantioselective synthesis of aziridine-2-carboxylic acid derivatives is the utilization of the chiral pool. Chiral pool synthesis starts with readily available, enantiomerically pure natural products and converts them into the desired target molecule. L-serine, a naturally occurring amino acid, is an excellent chiral precursor for the synthesis of (2R)-1-acetylaziridine-2-carboxylic acid.

The synthesis typically begins with the protection of the amino and carboxylic acid functionalities of L-serine. The key step involves the intramolecular cyclization of a suitably derivatized serine. For example, a common route involves the conversion of the hydroxyl group of a protected serine derivative into a good leaving group, such as a mesylate. Subsequent treatment with a base induces an intramolecular SN2 reaction, where the nitrogen atom displaces the leaving group to form the aziridine ring with inversion of configuration at the β-carbon.

An alternative approach involves the asymmetric synthesis from achiral precursors. For instance, alkyl α,β-dibromopropionates can react with chiral benzylamines to produce alkyl 1-alkylaziridine-2-carboxylates in an asymmetric fashion. rsc.org The resulting optically active aziridine can then be further manipulated to yield the desired product.

Diastereoselective Control in Aziridination

When an alkene substrate already contains a stereocenter, the formation of the aziridine ring can lead to the creation of a new stereocenter, resulting in diastereomers. Controlling the diastereoselectivity of the aziridination reaction is crucial for obtaining a single, desired diastereomer.

The diastereoselectivity of nitrene addition to a chiral alkene can be influenced by the existing stereocenter, which can direct the approach of the nitrene from one face of the double bond over the other. This substrate-controlled diastereoselectivity is a common strategy in asymmetric synthesis.

Catalyst-controlled diastereoselective aziridination offers another powerful approach. acs.org In this case, a chiral catalyst directs the stereochemical outcome of the reaction, often overriding the directing effect of any pre-existing stereocenters in the substrate. This allows for the synthesis of either diastereomer from the same starting material by simply choosing the appropriate enantiomer of the catalyst. For example, chiral rhodium(III) indenyl catalysts have been shown to effectively control the diastereoselectivity in the aziridination of alkenes with stereogenic centers at the β- or γ-position. nih.gov

The geometry of the alkene (E or Z) can also, in principle, dictate the relative stereochemistry of the resulting aziridine in a concerted nitrene addition, although this is not always realized in practice in catalytic asymmetric methods. acs.org

General Synthetic Routes to N-Acylaziridine-2-carboxylic Acid Esters

A prevalent and effective method for the synthesis of N-acylaziridine-2-carboxylic acid esters involves the acylation of the corresponding aziridine-2-carboxylic acid ester. One common approach is the reaction of an aziridine with an acyl halide or anhydride. cdnsciencepub.com However, this method can sometimes be limited by the stability of the acylating agent and potential side reactions.

A more general and milder method involves the use of a carboxylic acid activated with a coupling reagent. For instance, the conversion of a wide range of carboxylic acids into their acyl imidazolides, followed by the addition of an aziridine, provides a rapid and quantitative yield of the corresponding N-acylaziridine. cdnsciencepub.com This method is advantageous due to its applicability to hindered carboxylic acids and systems where the acyl chloride is unstable. cdnsciencepub.com

Another strategy is the Gabriel-Cromwell type cyclization of dihalogen derivatives or halogenated olefins with amines. This is a well-established method for the formation of the aziridine ring itself, which can then be acylated. nih.gov Additionally, the base-promoted cyclization of β-substituted amino substrates is another route to the core aziridine structure. nih.gov

The choice of the N-acyl group is crucial as it can influence the reactivity and stability of the aziridine ring. For example, N-tosylated aziridinecarboxylic esters have been shown to undergo ring-opening reactions with various nucleophiles. ru.nl

Conversion from Other Heterocycles

The transformation of other heterocyclic systems into aziridines represents a powerful and often stereocontrolled approach to N-acylaziridine-2-carboxylic acid derivatives.

From Isoxazolines (Baldwin Rearrangement)

The Baldwin rearrangement is a thermally induced ring contraction of 4-isoxazolines to produce 2-acylaziridines. researchgate.netdntb.gov.ua This reaction is an atom-economical process that transforms readily available five-membered N-O heterocycles into highly functionalized, strained three-membered rings in a stereocontrolled manner. researchgate.netdntb.gov.ua The reaction often proceeds with high cis-diastereoselectivity, particularly with N-benzenesulfonamide substituted isoxazolines. nih.govacs.org Microwave irradiation has been shown to be beneficial, and the reaction temperature plays a critical role in the outcome. researchgate.netnih.gov Continuous flow processes have also been developed for the Baldwin rearrangement, offering advantages in terms of yield, diastereoselectivity, and throughput compared to traditional batch methods. nih.gov

| Starting Material | Product | Conditions | Yield | Diastereoselectivity |

| N-Benzenesulfonamide isoxazolines | cis-N-Benzenesulfonamide acylaziridines | Microwave irradiation | Moderate to good | Excellent cis |

| Various isoxazolines | Corresponding aziridines | Thermal, continuous flow | High | High |

From 2H-Azirines (Nucleophilic Addition)

2H-Azirines are strained, unsaturated three-membered heterocycles that are highly susceptible to nucleophilic addition, leading to the formation of aziridines. core.ac.ukresearchgate.net This reactivity is attributed to the significant release of ring strain upon conversion to the saturated aziridine ring. core.ac.uk A variety of nucleophiles, including O-, S-, N-, and C-nucleophiles, as well as hydrides, can add to the C=N bond of 2H-azirines. core.ac.uk The stability of the resulting aziridine adduct can depend on the substituents present. core.ac.uk

Catalytic asymmetric nucleophilic addition to 2H-azirines has emerged as a powerful method for the synthesis of chiral aziridines. acs.org For example, chiral N,N'-dioxide/Cu(II) complexes can catalyze the addition of tertiary carbon nucleophiles to 2H-azirines, affording chiral aziridines with vicinal tetrasubstituted stereocenters in high yields and with excellent stereoselectivity. acs.org Organocatalytic kinetic resolution via nucleophilic addition of pyrazoles to 2H-azirines has also been reported to produce chiral aziridines. dntb.gov.ua

| Nucleophile | Catalyst/Conditions | Product | Yield | Stereoselectivity |

| Tertiary carbon nucleophiles (β-keto amides) | Chiral N,N'-dioxide/Cu(II) complex | Chiral aziridines with vicinal tetrasubstituted stereocenters | High | Excellent |

| Pyrazoles | Organocatalyst (kinetic resolution) | Chiral aziridines | Not specified | Not specified |

| 3-Hydroxybenzofuran-2-carboxylic acid derivatives | Ph3PAuNTf2 or Ni(hfacac)2 | NH-aziridines with a 3-coumaranone substituent | Good | Predominantly (RS,SR)-isomer |

Photoredox Catalysis in Aziridine Formation

Visible-light photoredox catalysis has become a valuable tool for the synthesis of aziridines from alkenes. nyu.edursc.org This approach often involves the generation of a nitrogen-centered radical from a suitable precursor, which then adds to the alkene. rsc.org One method utilizes readily prepared N-protected 1-aminopyridinium salts as precursors for N-centered radicals, allowing for the synthesis of aziridines with various functional groups and excellent diastereoselectivity under mild conditions. rsc.org

Another innovative strategy employs photoexcited azoxy-triazenes as a source of singlet nitrenes. nyu.edu Under visible light, these compounds generate nitrenes that react with alkenes with high chemoselectivity and good regioselectivity, without the need for external oxidants or transition metals. nyu.edu This method is operationally simple, scalable, and can be adapted to photoflow conditions. nyu.edu Furthermore, a mild photoredox-catalyzed deprotection of the resulting phthalimido-protected aziridines has been developed. nyu.edu

More recently, organic photosensitizers exhibiting thermally activated delayed fluorescence (TADF) have been used to catalyze the aziridination of alkenes with tosyl azide under visible light. rsc.orgnih.govscilit.com This metal-free method generates a free triplet nitrene through energy transfer and is applicable to a wide range of alkenes, including those found in complex, bioactive molecules. rsc.orgnih.govscilit.com

Protecting Group Strategies in Synthetic Sequences

In the multi-step synthesis of complex molecules containing the this compound moiety, protecting groups are essential for ensuring chemoselectivity. wikipedia.org A good protecting group should be easy to introduce, stable to the reaction conditions of subsequent steps, and easy to remove. pressbooks.pub

For the aziridine nitrogen, which can be labile, the choice of protecting group is critical. While the acetyl group itself can be considered a protecting group, other groups may be employed during the synthesis and later replaced by the acetyl group. For instance, hindered N-silylamines, such as the tert-butyldiphenylsilyl (TBDPS) group, have been shown to be robust protecting groups for the aziridine nitrogen, resistant to cleavage under various reaction conditions. nih.gov

Orthogonal protection strategies are particularly valuable when multiple functional groups require protection. numberanalytics.comorganic-chemistry.org This involves using protecting groups that can be removed under different, non-interfering conditions. numberanalytics.comorganic-chemistry.org For example, in a molecule containing both an alcohol and an amine, a silyl (B83357) ether could protect the alcohol while a carbamate (B1207046) protects the amine. The silyl group can be removed with a fluoride (B91410) source, while the carbamate can be cleaved under acidic or basic conditions, or by hydrogenolysis, depending on the specific carbamate used. numberanalytics.com

Chemical Reactivity and Transformation Mechanisms

Nucleophilic Ring-Opening Reactions of the Aziridine (B145994) Moiety

The strained three-membered ring of 1-acetylaziridine-2-carboxylic acid makes it susceptible to nucleophilic ring-opening reactions. clockss.org The presence of the electron-withdrawing acetyl group on the nitrogen atom activates the aziridine ring, enhancing its reactivity towards nucleophiles. clockss.orgbioorg.org This activation facilitates the cleavage of the C-N bonds within the ring.

Regioselectivity and Stereoselectivity of Ring Opening

The regioselectivity of the ring-opening of aziridine-2-carboxylates is influenced by several factors, including the nature of the nucleophile and the reaction conditions. clockss.orgnih.gov Generally, heteroatom nucleophiles tend to attack the β-carbon (C3), leading to the formation of α-amino acid derivatives. clockss.org However, the outcome with carbon nucleophiles can be less predictable, sometimes resulting in a mixture of products from attack at both the α-carbon (C2) and β-carbon. clockss.org

The stereochemistry of the ring-opening reaction is also a critical aspect. For instance, the reaction of chiral (2R,10R)-2-acyl-[1-(10-phenylethyl)]aziridine with acid chlorides proceeds with the formation of an acylaziridinium ion intermediate, which is then opened by the chloride anion. bioorg.org This process can lead to the formation of various stereoisomers depending on the subsequent intramolecular reactions. bioorg.org

Acid-Catalyzed Ring Opening Mechanisms

In the presence of an acid catalyst, the aziridine nitrogen is protonated, forming a highly reactive aziridinium (B1262131) ion. bioorg.orgnih.gov This intermediate is then susceptible to attack by a nucleophile. The acid catalyst essentially makes the nitrogen a better leaving group, facilitating the ring-opening process. nih.gov The mechanism often proceeds via an SN2-type pathway, especially with Lewis acids, leading to an inversion of configuration at the carbon center that is attacked. iitk.ac.in The regioselectivity in acid-catalyzed reactions is often directed to the more substituted carbon, as this carbon can better stabilize the partial positive charge that develops in the transition state. khanacademy.org

A general mechanism for acid-catalyzed ring-opening is as follows:

Protonation of the aziridine nitrogen by the acid catalyst.

Nucleophilic attack at one of the aziridine carbons.

Cleavage of the C-N bond, opening the ring.

Base-Promoted Ring Opening

While acid-catalyzed ring-opening is common, base-promoted pathways also exist. In some cases, a strong base can deprotonate a carbon atom adjacent to an electron-withdrawing group, creating a carbanion that can initiate a ring-opening cascade. However, for aziridines, base-promoted ring opening often involves the use of a strong nucleophile in a basic medium. For example, the reaction of N-tosylaziridines with carboxylic acids can be catalyzed by an organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the corresponding ring-opened products in good yields under mild conditions. researchgate.net

Role of Nucleophile Identity (e.g., amines, thiols, carbon nucleophiles)

The identity of the nucleophile plays a crucial role in the outcome of the ring-opening reaction.

Amines: Amines are effective nucleophiles for opening the aziridine ring, leading to the formation of diamine derivatives.

Thiols: Thiols are also potent nucleophiles that readily attack the aziridine ring, yielding amino thioether products. For example, hydrogen polysulfides have been shown to effectively open the aziridine ring of N-sulfonylaziridines. nih.gov

Carbon Nucleophiles: The reactions with carbon nucleophiles, such as enolates and organometallic reagents, can be more complex. mdpi.com While they can lead to the formation of carbon-carbon bonds, issues with regioselectivity can arise. clockss.org For instance, enediolates derived from carboxylic acids can react with aziridines to produce γ-amino acids. mdpi.com Wittig reagents have also been employed to open aziridine-2-carboxylates, providing a pathway to unsaturated amino acids. rsc.org

| Nucleophile Type | Typical Product | Reference |

| Amines | Diamine derivatives | |

| Thiols | Amino thioethers | nih.gov |

| Carbon Nucleophiles (e.g., enolates, Wittig reagents) | γ-Amino acids, Unsaturated amino acids | mdpi.comrsc.org |

Ring Expansion Reactions (e.g., to β-lactams, morpholin-2,3,5-triones, cyclic N-carboxyanhydrides)

Aziridines can undergo ring expansion reactions to form larger heterocyclic systems. researchgate.net For example, the reaction of 3-alkylaziridine-2-carboxylic acids with oxalyl chloride can lead to the stereospecific formation of β-lactams (2-azetidinones). researchgate.net Furthermore, the reaction of certain 2-acylaziridines with acid chlorides can result in the formation of morpholin-2,3,5-triones after a series of ring-opening and intramolecular cyclization steps. bioorg.org Palladium-catalyzed carbonylation of vinylaziridines is another method to synthesize β-lactams. researchgate.net

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group of this compound can undergo typical reactions of carboxylic acids. Current time information in Durgapur, IN.fiveable.me These reactions generally involve nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by another nucleophile. libretexts.org

Common reactions include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst to form an ester. libretexts.org

Amide Formation: Reaction with an amine, often requiring heating or the use of a coupling agent like DCC (dicyclohexylcarbodiimide), to form an amide. libretexts.org

Acid Chloride Formation: Reaction with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride to form an acyl chloride. libretexts.org

Reduction: Reduction to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). fiveable.me

It is important to note that the conditions for these reactions must be chosen carefully to avoid unintended ring-opening of the sensitive aziridine moiety.

Transformations of the N-Acetyl Group

The N-acetyl group plays a crucial role in modulating the reactivity of the aziridine nitrogen and can itself be a site for chemical transformations.

The N-acetyl group can be removed through hydrolysis to yield the corresponding secondary amine, aziridine-2-carboxylic acid. This deacetylation can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the N-acetylaziridine in the presence of an aqueous acid, such as hydrochloric acid. iajpr.com Basic hydrolysis is usually carried out by heating with an aqueous solution of a strong base, like sodium hydroxide (B78521). iajpr.com The choice of conditions would need to be carefully considered to avoid cleavage of the strained aziridine ring.

The cleavage of the acyl group from the aziridine nitrogen can be influenced by intramolecular processes, particularly if a nucleophilic group is present elsewhere in the molecule. A well-documented phenomenon in related systems, such as N-acyl-β-amino alcohols, is intramolecular acyl migration. researchgate.netnih.govresearchgate.netnih.gov

In the context of this compound, if the aziridine ring were to be opened by a nucleophile, for example at the C3 position to generate a β-amino alcohol derivative, the N-acetyl group could potentially migrate to the newly formed hydroxyl group. This O-N or N-O acyl migration typically proceeds through a five- or six-membered cyclic intermediate. researchgate.netnih.gov Under acidic conditions, the amide nitrogen can be protonated, making the acyl carbon more electrophilic and susceptible to attack by a neighboring hydroxyl group (N→O acyl transfer). researchgate.net Conversely, under neutral or basic conditions, an O-acyl intermediate can rearrange back to the more stable N-acyl form (O→N acyl transfer). nih.govnih.gov While this is a plausible mechanistic pathway for derivatives of this compound, specific studies on this compound were not found in the search results.

Rearrangement Reactions (e.g., to Oxazolines)

N-acylaziridines, including this compound and its derivatives, are subject to rearrangement reactions, most notably ring expansion to form five-membered heterocyclic compounds known as oxazolines. This transformation is of significant synthetic interest as it provides a pathway to these valuable structures from strained aziridine precursors. The reaction is typically facilitated by the use of catalysts, particularly Lewis acids, which activate the substrate and promote the intramolecular cyclization process.

The rearrangement of N-acylaziridines to oxazolines is a well-documented example of ring expansion driven by the release of strain energy inherent in the three-membered aziridine ring (26-27 kcal/mol). clockss.org Lewis acids are the most common promoters for this transformation, with boron trifluoride etherate (BF₃·Et₂O) being a frequently employed catalyst. clockss.org

The generally accepted mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of the acetyl group. This coordination enhances the electrophilicity of the carbonyl carbon and facilitates an intramolecular nucleophilic attack by the aziridine nitrogen. However, an alternative pathway involves the Lewis acid activating the aziridine ring, leading to the cleavage of a carbon-nitrogen bond. The oxygen atom of the N-acetyl group then acts as an intramolecular nucleophile, attacking the resulting carbocationic center to form the more stable five-membered oxazoline (B21484) ring. clockss.org This process is regioselective and proceeds with retention of configuration at the stereogenic centers. clockss.org

For N-acylaziridine-2-carboximides, the ring expansion has been reported to be completely regioselective, yielding oxazolines as the sole products. clockss.org This high degree of control makes the rearrangement a predictable and valuable tool in synthetic chemistry. The ring expansion of aziridine derivatives is complementary to their ring-opening reactions. While the ring opening of trans-acylaziridines with an oxygen nucleophile yields anti-amino acids, the rearrangement to an oxazoline followed by hydrolysis leads to the syn-isomers, providing stereochemical diversity from a common starting material. clockss.org

More recent methods have also demonstrated the synthesis of oxazoline derivatives from aziridines via electrophilic ring expansion induced by ketenes, which can be generated from alkyl 2-diazo-3-oxoalkanoates under microwave heating. nih.gov This catalyst-free method showcases the versatility of aziridines as precursors for oxazolines through various mechanistic pathways. nih.gov

Research Findings on Aziridine to Oxazoline Rearrangement

The table below summarizes key findings from studies on the rearrangement of N-acylaziridines and related compounds to oxazolines, highlighting the conditions and outcomes of these transformations.

| Substrate | Catalyst/Reagents | Reaction Conditions | Product | Yield (%) | Key Findings | Reference |

|---|---|---|---|---|---|---|

| N-Acylaziridine-2-carboximides | BF₃·Et₂O | Not specified | Oxazolines | Not specified | The reaction is completely regioselective. Both chemical evidence and ab initio calculations show the reaction proceeds with retention of configuration. | clockss.org |

| 2-Arylaziridines | Alkyl 2-diazo-3-oxoalkanoates | DCE, 130 °C, Microwave heating, 20 min | Alkyl 2-(oxazolin-2-yl)alkanoates | Good to Excellent (e.g., 94% for one derivative) | An activator- and catalyst-free electrophilic ring expansion. The diazo compound generates a ketene (B1206846) in situ, which reacts with the aziridine. | nih.gov |

| 3-Hydroxyazetidines | H₂SO₄ (1 equiv), Acetonitrile | DCM, reflux, 30 min | Highly substituted 2-oxazolines | High (e.g., 90%) | A novel rearrangement initiated by a Ritter reaction, followed by intramolecular attack of the amide carbonyl, leading to ring expansion of the azetidine. | durham.ac.uk |

Derivatization and Analog Generation of 1 Acetylaziridine 2 Carboxylic Acid

Strategies for Modification at the Carboxylic Acid Position

The carboxylic acid group is a primary site for derivatization, enabling the synthesis of a wide array of functional analogs. nih.govthermofisher.com These modifications are crucial for creating prodrugs, modulating solubility, and forming covalent linkages with other molecules, such as peptides.

The conversion of the carboxylic acid of 1-acetylaziridine-2-carboxylic acid into esters and amides is a fundamental strategy for analog generation. These reactions typically proceed via activation of the carboxyl group, followed by nucleophilic attack by an alcohol or amine. youtube.comkhanacademy.org

Ester Formation: Esterification can be achieved through various standard methods. For instance, treatment of the carboxylic acid with an alcohol in the presence of an acid catalyst or coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) yields the corresponding ester. Aziridine-2-carboxylic esters are key intermediates in organic synthesis, as the ester group can serve as a handle for further transformations or modulate the electronic properties of the ring system. ru.nl

Amide and Peptide Synthesis: Amide bond formation is central to the incorporation of this compound into peptide chains, leading to the creation of unique peptidomimetics. mdpi.com The aziridine (B145994) ring imposes significant conformational constraints, making it a valuable surrogate for natural amino acids like proline to study peptide structure and function. nih.gov The synthesis of dipeptides containing a (2R)-aziridine-2-carboxylic acid core has been systematically explored. nih.gov Coupling with various N- and C-terminally protected amino acids is generally high-yielding, although subsequent deprotection of the N-terminal aziridine-containing derivatives can be challenging. nih.gov

Standard peptide coupling reagents are employed for this purpose, as outlined in the table below.

| Coupling Reagent | Description | Typical Use Case |

|---|---|---|

| DCC/DIC (Dicyclohexylcarbodiimide/Diisopropylcarbodiimide) | Carbodiimides that activate the carboxylic acid to form a reactive O-acylisourea intermediate. | Standard, cost-effective method for forming amide bonds in organic solvents. thermofisher.com |

| EDAC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | A water-soluble carbodiimide, often used with N-hydroxysuccinimide (NHS) to improve efficiency and reduce side reactions. | Coupling reactions in aqueous solutions, such as modifying proteins or water-soluble biopolymers. thermofisher.com |

| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | A highly efficient uronium-based coupling reagent that minimizes racemization. | Solid-phase peptide synthesis (SPPS) and the coupling of sterically hindered amino acids. |

The resulting peptidomimetics, containing the rigid aziridine core, serve as powerful tools in chemical biology to probe protein-protein interactions and as potential therapeutic agents. nih.gov

Isotopic labeling of this compound is a critical technique for quantitative studies in metabolomics, reaction mechanism elucidation, and bio-distribution analysis. Labeling the carboxylic acid group can be achieved using several modern synthetic methods. nih.govnih.gov

One prominent strategy involves derivatization with an isotope-coded reagent. For example, isotope-coded p-dimethylaminophenacyl (DmPA) bromide can be used to label the carboxylate. nih.gov This method not only introduces a stable isotope tag (e.g., ¹³C or ²H) for mass spectrometry-based quantification but also enhances chromatographic retention and ionization efficiency. nih.gov

Another innovative approach utilizes the potassium salts of carboxylic acids as dual-function reagents that facilitate CO₂ exchange. nih.gov By employing a labeled source, such as ¹³C- or ¹⁴C-labeled potassium bicarbonate, the carboxyl group of the target molecule can be efficiently exchanged. This metal-free method proceeds under mild conditions and is suitable for introducing carbon isotopes directly into the carboxylic acid moiety, providing a powerful tool for tracing the metabolic fate of aziridine-containing compounds. nih.gov

Chemical Modifications at the N-Acetyl Moiety

The N-acetyl group significantly influences the electronic properties and reactivity of the aziridine ring. While chemically robust, this group can be modified or removed to generate analogs with different characteristics. The low basicity of the nitrogen in N-acetyl aziridines makes the ring susceptible to nucleophilic attack without prior activation. bioorg.org

N-deacetylation of aminosugars, which shares chemical principles with this compound, often requires harsh conditions. However, milder, chemoselective methods have been developed. d-nb.info One such strategy involves the electrophilic activation of the amide using reagents like triethyloxonium (B8711484) tetrafluoroborate, a method first reported by Hanessian. d-nb.info More recent protocols have established efficient one-pot procedures for N-deacetylation followed by subsequent functionalization. These methods allow for the conversion of the N-acetyl group into other amides, carbamates, or ureas under conditions compatible with sensitive functional groups like esters. d-nb.inforesearchgate.net This approach enables the synthesis of a diverse library of N-substituted aziridine-2-carboxylic acid derivatives from a common precursor. For instance, the liberated amine can be reacted with various acyl chlorides or isocyanates to install new functionalities.

Functionalization of the Aziridine Ring (e.g., alkylation, arylation)

The high ring strain of the aziridine heterocycle makes it a prime target for nucleophilic ring-opening reactions, which serve as the primary method for functionalizing the ring carbons. clockss.org Due to the electron-withdrawing nature of the N-acetyl and C2-carboxyl groups, the ring is "activated" for attack. Nucleophilic addition typically occurs at the C3 position (β-carbon), leading to the formation of α-amino acid derivatives in a regioselective manner. clockss.orgrsc.org

This reactivity has been exploited to introduce a variety of alkyl and aryl substituents onto the molecular scaffold.

Alkylation: Alkyl groups can be introduced using organometallic reagents, particularly higher-order organocuprates. The reaction of (2S)-N-para-toluenesulfonylaziridine-2-carboxylic acid (a related activated aziridine) with various lithium dialkylcuprates proceeds with high regioselectivity to yield a range of homochiral α-amino acids. rsc.org A similar strategy can be applied to this compound, where the choice of nucleophile dictates the resulting side chain.

Arylation: The introduction of aromatic groups has been achieved through several methods.

Organocuprate Chemistry: Similar to alkylation, arylcuprates can be used to open the aziridine ring and form a C-C bond with an aromatic moiety. rsc.org

Aziridination Approaches: Synthesizing 3-arylaziridines can also be accomplished via the direct aziridination of α,β-unsaturated aryl esters or amides. nih.govmdpi.com While this builds the ring rather than modifying a pre-existing one, it is a key strategy for accessing 3-arylated analogs.

Metallaphotoredox Catalysis: Modern methods utilizing dual iridium and nickel catalysis enable the decarboxylative arylation of aliphatic carboxylic acids. princeton.edu This powerful transformation allows for the cross-coupling of α-amino acids with aryl halides, suggesting a potential pathway for functionalizing the aziridine core through a radical-mediated mechanism. princeton.edu

The table below summarizes common nucleophiles used in the ring-opening functionalization of activated aziridine-2-carboxylates.

| Nucleophile Type | Example Reagent | Product Type | Reference |

|---|---|---|---|

| Alkyl | Lithium dimethylcuprate (Me₂CuLi) | β-Alkyl-α-amino acid derivative | rsc.org |

| Aryl | Lithium diphenylcuprate (Ph₂CuLi) | β-Aryl-α-amino acid derivative (e.g., Phenylalanine analog) | rsc.org |

| Alkynyl | Lithium trimethylsilylacetylide | β-Alkynyl-α-amino acid derivative | rsc.org |

| Heteroatom | Sodium Azide (B81097) (NaN₃) | β-Azido-α-amino acid derivative | semanticscholar.org |

| Heteroatom | Thiols (R-SH) | β-Thio-α-amino acid derivative (e.g., Cysteine analog) | nih.gov |

Synthesis of Conformationally Constrained Analogs

Introducing conformational constraints into a molecule can enhance its binding affinity to biological targets, improve metabolic stability, and increase selectivity. The aziridine ring itself imparts significant rigidity compared to an open-chain analog. However, further constraints can be engineered to create highly structured molecules. researchgate.netnih.gov

Strategies for synthesizing conformationally constrained analogs of this compound include:

Incorporation into Bicyclic Systems: The aziridine can be fused with another ring system to create a bicyclic structure. For example, intramolecular cyclization strategies can lead to the formation of azabicyclo[X.Y.0]alkane frameworks, which severely restrict the rotational freedom of the molecule. researchgate.netnih.gov

Introduction of Bulky Substituents: Adding sterically demanding groups to the aziridine ring or adjacent positions can lock the molecule into a preferred conformation. This has been demonstrated in the synthesis of β-methyl-tryptophan analogs, where the additional methyl group constrains the side-chain rotamers. researchgate.net

Peptide Cyclization: When incorporated into a peptide, the aziridine-containing peptide can be cyclized (head-to-tail, side-chain-to-side-chain, etc.). This produces highly rigid structures where the aziridine's inherent constraint is amplified by the macrocyclic scaffold. nih.gov

Synthesis of Mimics: The synthesis of conformationally restricted mimics of natural products or enzyme inhibitors often utilizes rigid scaffolds. For instance, methanopyrrolidines, which are conformationally locked mimics of pyrrolidines, have been synthesized to study amide bond conformations, a strategy applicable to aziridine-based structures. psu.edu Similarly, piperidine (B6355638) nucleosides have been created as conformationally restricted analogs of bioactive Immucillins. mdpi.com These approaches highlight how small, strained rings can be key components in the design of structurally defined analogs.

Role of 1 Acetylaziridine 2 Carboxylic Acid As a Synthetic Synthon

Chiral Building Block in Organic Synthesis

The presence of a chiral center at the C-2 position makes 1-acetylaziridine-2-carboxylic acid a significant chiral building block. rsc.org This inherent chirality can be transferred to new, more complex molecules during synthesis, a process known as asymmetric synthesis. The (2R) and (2S) enantiomers serve as starting materials for producing optically active compounds, which is of paramount importance in medicinal chemistry where the biological activity of a molecule can be dependent on its stereochemistry.

The synthetic utility is demonstrated in the creation of chiral amino acids. For example, the asymmetric synthesis of alkyl 1-alkylaziridine-2-carboxylates has been achieved from alkyl α,β-dibromopropionates and chiral benzylamines, which can then be hydrated to yield optically active serine. rsc.org This highlights how the defined stereocenter of the aziridine (B145994) is preserved and utilized to direct the formation of a new chiral molecule. The ability to use this compound as a precursor for a variety of nitrogen-containing targets makes it a valuable tool for chemists. sigmaaldrich.com

Precursor for Complex Nitrogen-Containing Heterocycles

Due to its electrophilic nature, this compound and its derivatives are excellent precursors for a wide array of nitrogen-containing heterocyclic compounds. nih.gov The strained ring readily reacts with various nucleophiles, leading to the formation of different amino acids, alkanolamines, and other heterocyclic systems. nih.gov This reactivity is central to its application in constructing more elaborate molecular frameworks.

One of the most significant applications of aziridine-2-carboxylic acid derivatives is in the synthesis of β-lactams, a core structural motif in many antibiotic drugs. encyclopedia.pubuniroma1.it The transformation of an aziridine into a β-lactam typically involves a ring-expansion reaction. Various methods have been developed for the synthesis of β-lactams, including the Staudinger cycloaddition, which involves the reaction of a ketene (B1206846) with an imine. encyclopedia.pubnih.gov While not a direct conversion of this compound itself, the underlying principle of forming the four-membered ring from different precursors is a cornerstone of β-lactam chemistry. encyclopedia.pubnih.govorganic-chemistry.org The development of processes for the enzymatic acylation of β-lactam cores further underscores the industrial importance of these compounds. google.com

The stereochemistry of the resulting β-lactam can often be controlled by the reaction conditions, which is crucial for its biological activity. encyclopedia.pub Research has shown that different reaction conditions, solvents, and the order of reagent addition can influence whether a cis or trans isomer of the β-lactam is formed. encyclopedia.pub

Table 1: Influence of Reaction Conditions on β-Lactam Isomer Formation

| Condition | Predominant Isomer | Reference |

|---|---|---|

| Microwave irradiation in chlorobenzene (B131634) with N-methylmorpholine | cis | encyclopedia.pub |

| One-pot method with microwave irradiation | trans | encyclopedia.pub |

The rigid structure of the aziridine ring is exploited in the design of conformationally constrained amino acid derivatives and peptidomimetics. rsc.org By incorporating the aziridine moiety into a peptide backbone, chemists can restrict the conformational freedom of the molecule. This is a valuable strategy in drug design, as it can lock a peptide into its bioactive conformation, potentially increasing its potency and selectivity for a biological target.

This compound serves as a reactive unit for creating these specialized amino acids. nih.gov Its structure, an imino analogue of proline, makes it a target for the design of irreversible inhibitors for enzymes like cysteine proteinases. nih.gov The aziridine ring is susceptible to attack by nucleophiles, such as the thiol group of a cysteine residue in an enzyme's active site. nih.gov This reactivity has been shown to be significantly higher than that of other common alkylating agents used in inhibitor design. nih.gov

The synthesis of cyclic dipeptides with lactam rings of varying sizes (5-, 6-, and 7-membered) is another example of creating conformationally constrained structures for incorporation into proteins. nih.gov These constrained dipeptides can be used to probe protein structure and function in ways that are not possible with standard, flexible amino acids.

Construction of Specialized Organic Scaffolds

Beyond its role in synthesizing specific classes of compounds, this compound is a building block for the construction of diverse and specialized organic scaffolds. mdpi.com A molecular scaffold provides a core structure from which a variety of functional groups can be displayed, leading to the creation of libraries of compounds for screening in drug discovery and materials science. mdpi.com

The reactivity of the aziridine ring allows it to be integrated into larger, more complex molecular frameworks. For instance, the principles of using multifunctional hubs like lysine (B10760008) or glutamic acid to create branched or cyclic scaffolds can be extended to include unique building blocks like aziridine derivatives. mdpi.com The introduction of the compact, rigid aziridine ring can impart unique three-dimensional shapes and properties to the resulting scaffolds. This is particularly relevant in the synthesis of novel anti-cancer and antiviral agents where the development of new molecular architectures is a key objective. nih.gov

Theoretical and Computational Studies of 1 Acetylaziridine 2 Carboxylic Acid

Conformational Analysis and Preferences

The conformational landscape of 1-Acetylaziridine-2-carboxylic acid is significantly influenced by its inherent structural features. The aziridine (B145994) ring, a three-membered heterocycle, possesses substantial ring strain, estimated to be around 27 kcal/mol. researchgate.net This high degree of strain is a primary driver of the molecule's reactivity and also imposes rigid constraints on its geometry.

Computational and spectroscopic analyses reveal that the nitrogen atom in the aziridine ring exhibits a planar or near-planar geometry. This is a departure from the typical pyramidal arrangement seen in acyclic amines and is attributed to the increased s-character of the nitrogen's lone pair of electrons. This planarity affects the molecule's basicity and conformational flexibility.

The substituents on the ring, the acetyl and carboxylic acid groups, adopt specific conformations to minimize steric hindrance. The acetyl group's orientation is positioned to reduce steric clashes with both the aziridine ring and the adjacent carboxylic acid group. The (2R) stereochemistry at the C-2 carbon, as defined by the Cahn-Ingold-Prelog rules, establishes a fixed spatial arrangement of the substituents, which in turn governs the molecule's chiral recognition and interactions.

| Structural Parameter | Value | Method of Determination |

|---|---|---|

| Ring Bond Angles | ~60° | X-ray Crystallography |

| Ring Strain Energy | ~27 kcal/mol | Computational Chemistry researchgate.net |

| Nitrogen Atom Geometry | Planar | Spectroscopic Analysis |

| Conjugate Acid pKa | ~7.9 | Potentiometric Titration |

Electronic Structure Investigations

The electronic properties of this compound are dominated by the electron-withdrawing nature of the N-acetyl group. This group significantly reduces the electron density on the nitrogen atom, which has profound consequences for the molecule's reactivity. bioorg.org Unlike aziridines with electron-donating alkyl groups, which are relatively inert to nucleophiles, the N-acetylated ring is "activated". bioorg.org

Computational studies using methods like Density Functional Theory (DFT) can generate electrostatic potential maps, which visualize electron distribution. For N-acetyl aziridines, these maps show a depletion of electron density at the nitrogen and ring carbons compared to N-alkyl aziridines. bioorg.org This electronic shift makes the ring carbons more electrophilic and susceptible to attack by nucleophiles. bioorg.orgmdpi.com The reduced electron density on the nitrogen atom also explains its lower basicity compared to simple amines. The carboxylic acid group itself is planar, with the hydroxyl oxygen's lone pairs interacting with the carbonyl's π system. ucalgary.ca

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry has become an indispensable tool for mapping out the detailed pathways of chemical reactions, moving beyond static pictures of reactants and products to explore the high-energy transition states that connect them. researchgate.netrsc.org For this compound, these methods have shed light on the mechanisms of its characteristic ring-opening reactions. bioorg.orgnih.gov

The presence of the N-acetyl group makes the ring nitrogen sufficiently nucleophilic to react with electrophiles like acid chlorides. bioorg.org Computational studies support a mechanism where the aziridine nitrogen first attacks the acid chloride, forming a highly reactive acylaziridinium ion intermediate. bioorg.org This intermediate is the key to the subsequent ring-opening step. bioorg.org In other contexts, such as palladium-catalyzed reactions, computational models have proposed that the reaction can proceed via an oxidative addition of the aziridine to the metal center. mdpi.com

The elucidation of transition state (TS) structures is a cornerstone of mechanistic computational chemistry. researchgate.net In the acid-catalyzed ring-opening of this compound, the crucial intermediate is the acylaziridinium ion. bioorg.org This species is highly activated, and the subsequent step involves the attack of a nucleophile, such as the chloride ion released from the acid chloride. bioorg.org

The transition state for this step involves the approach of the nucleophile to one of the ring carbons. DFT calculations on related systems have shown that such ring-opening reactions often proceed through an Sₙ2-like mechanism. researchgate.netmdpi.com This implies a transition state where the nucleophile attacks the carbon atom from the side opposite to the C-N bond, leading to the simultaneous breaking of the C-N bond and formation of the new bond with the nucleophile. mdpi.com The energy of this transition state determines the rate of the reaction, and its geometry dictates the stereochemical outcome. researchgate.net

One of the major successes of computational chemistry is its ability to predict the outcome of reactions where multiple products are possible. For this compound, ring-opening can potentially occur at either the C-2 or C-3 position (regioselectivity) and can result in different stereoisomers (stereoselectivity).

Computational and experimental studies have shown that the nucleophilic attack on the acylaziridinium intermediate occurs preferentially at the C-2 position (the carbon bearing the carboxyl group). bioorg.org This attack proceeds with a complete inversion of the stereochemical configuration at that center. bioorg.org This high degree of stereospecificity is a hallmark of the Sₙ2-like mechanism, where the backside attack dictates the product's geometry. researchgate.netbioorg.org

In other catalyzed reactions, such as the palladium-catalyzed cross-coupling of aziridine-2-carboxylates, computational analysis of the transition states has been crucial in explaining the observed high regioselectivity. mdpi.com These studies show that the interaction between the catalyst, the substrate, and the reactants can steer the reaction down a specific path, sometimes prioritizing steric effects over electronic preferences to control the site of the reaction. mdpi.commdpi.com

Predictive Modeling of Reactivity and Selectivity

Beyond elucidating mechanisms of known reactions, a major goal of computational chemistry is to predict the reactivity and selectivity of new or unstudied systems. researchgate.net Advanced models are employed to provide quantitative predictions that can guide synthetic efforts.

One powerful approach is the "distortion/interaction" model, also known as the "activation strain" model. researchgate.net This framework dissects the energy barrier of a reaction (the activation energy) into two components:

Distortion Energy : The energy required to distort the reactants from their ground-state geometries into the geometries they adopt in the transition state.

Interaction Energy : The actual stabilizing interaction between the distorted reactants within the transition state.

Future Research Directions and Methodological Advancements

Development of Novel Stereoselective Synthetic Methodologies

The control of stereochemistry is paramount in the synthesis of complex molecules for applications in pharmaceuticals and materials science. For 1-acetylaziridine-2-carboxylic acid and its derivatives, which possess at least one stereocenter, the development of novel stereoselective synthetic methods is a critical research frontier. Current strategies often rely on the aziridination of olefins or the cyclization of precursor molecules. nih.govmdpi.com

Future efforts will likely focus on refining existing methods and inventing new ones to achieve higher levels of enantioselectivity and diastereoselectivity. One promising avenue is the use of chiral catalysts in aziridination reactions. nih.govmdpi.com For instance, the Evans aziridination, which utilizes copper catalysts in the presence of a nitrene source, has been a reliable method for synthesizing related 3-arylaziridine-2-carboxylic acid derivatives. nih.gov The design of new, more effective chiral ligands, such as advanced bis-oxazoline (BOX) and pyridine-based ligands, could lead to improved stereocontrol in the synthesis of a wider range of substituted aziridines. nih.govmdpi.com

Another area of development is the kinetic resolution of racemic mixtures. A recent study demonstrated the first copper hydride-catalyzed kinetic resolution of racemic 2H-azirines to produce N-H aziridine-2-carboxylates with high diastereo- and enantioselectivity. chemrxiv.org Adapting such kinetic resolution strategies for N-acetylated analogues represents a significant future direction. Furthermore, organocatalysis presents a metal-free alternative for stereoselective aziridination, with chiral Brønsted acids like pyridinium (B92312) salts showing promise in promoting cis-selective synthesis of aziridine-2-carboxylates. nih.gov The synthesis of functionalized oxazolidinones from enantiomerically pure aziridine (B145994) precursors also highlights the potential for creating diverse chiral synthons. bioorg.orgresearchgate.net

Exploration of New Catalytic Systems for Transformations

The reactivity of the strained aziridine ring in this compound allows for a variety of chemical transformations, primarily ring-opening reactions with nucleophiles. The exploration of new catalytic systems is crucial for controlling the regioselectivity and stereoselectivity of these transformations and for enabling entirely new reaction pathways.

Transition metal catalysis has been instrumental in aziridine chemistry. mdpi.com Future research will likely investigate a broader range of metal catalysts beyond the commonly used copper, rhodium, and palladium. For example, rhenium(V) complexes have shown remarkable efficacy in the catalytic transformation of functionalized carboxylic acids, involving α-C–H bond functionalization and hydrogenation. nih.gov Applying such high-valent metal catalysts to this compound could unlock novel transformations that are currently inaccessible.

The development of catalytic systems for decarboxylative transformations is another promising area. rsc.org These reactions, which replace the carboxylic acid group with other functionalities, would significantly expand the synthetic utility of this compound as a versatile intermediate. rsc.orgdntb.gov.ua Lewis acid catalysis, for instance using salts like LiClO₄ or catalysts like montmorillonite (B579905) K-10, has proven effective in promoting the aziridination of imines with high cis-selectivity and in good yields under mild conditions. nih.gov The screening of a wider array of Lewis and Brønsted acid catalysts for both the synthesis and subsequent transformations of this compound is a logical next step.

| Catalyst System | Substrate Type | Transformation | Key Advantages |

| Copper(I)/Diimine Ligands | Cinnamates | Asymmetric Aziridination | High enantioselectivity (>80% ee) nih.gov |

| Rhenium(V) Complexes | Aliphatic Carboxylic Acids | Hydrogenation, Hydrogenolysis | High chemoselectivity, wide substrate scope nih.gov |

| Pyridinium Triflate | Imines & Diazoacetates | Organocatalytic Aziridination | Metal-free, high cis-selectivity nih.gov |

| Copper Hydride/Ligand | Racemic 2H-Azirines | Kinetic Resolution | High diastereo- and enantioselectivity chemrxiv.org |

Advanced Mechanistic Investigations

A deeper understanding of reaction mechanisms is fundamental to the rational design of new synthetic methods and catalysts. For reactions involving this compound, advanced mechanistic investigations can provide crucial insights into transition states, reaction intermediates, and the factors governing selectivity.

The mechanism of aziridine ring formation itself is an area of active study. Recent research on iron-catalyzed aziridination has provided evidence for an iron(IV)-oxo species initiating ring closure through C-H bond cleavage, followed by the polar capture of a carbocation intermediate by the amine. nih.gov Similar detailed mechanistic studies, employing a combination of kinetic analysis, isotope labeling experiments, and computational modeling (DFT), are needed for the various catalytic systems used to synthesize and transform this compound.

Understanding the mechanism of ring-opening reactions is also critical. The high ring strain of the aziridine (approximately 27 kcal/mol) makes it highly susceptible to nucleophilic attack. Mechanistic studies can elucidate how different catalysts and reaction conditions influence the regioselectivity of this ring-opening, which is a key challenge in the functionalization of aziridine-2-carboxylates. For example, investigating the role of the N-acetyl group in modulating the reactivity and directing the stereochemical outcome of transformations will be essential for its strategic use in synthesis.

Integration with Green Chemistry Principles

The principles of green chemistry provide a framework for designing chemical processes that are safer, more efficient, and environmentally benign. edu.krdmdpi.com The future development of synthetic methodologies for this compound must increasingly incorporate these principles. researchgate.net

Key areas for integration include:

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product. atiner.gr Catalytic processes are inherently more atom-economical than stoichiometric ones. edu.krd For instance, moving from classical methods that use stoichiometric activating agents and generate significant waste to catalytic aziridination or ring-opening reactions is a key goal.

Use of Safer Solvents and Reagents: Future research should prioritize the replacement of hazardous solvents like chlorinated hydrocarbons (e.g., dichloromethane) and toxic reagents (e.g., pyridine) with greener alternatives such as water, ethanol, or solvent-free systems. researchgate.net

Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis, for example, has been shown to be a fast and efficient method that can lead to purer products. atiner.gr

Use of Renewable Feedstocks: While the direct synthesis of this compound from renewable feedstocks is a long-term goal, the principles can be applied to the synthesis of reagents and catalysts.

By intentionally designing synthetic routes based on the twelve principles of green chemistry, the production and application of this compound can become more sustainable and economically viable. edu.krd

Q & A

Q. What are the established synthetic routes for 1-acetylaziridine-2-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

The synthesis of this compound typically involves the acetylation of aziridine-2-carboxylic acid derivatives. Key steps include:

- Stereoselective ring-opening : Use of chiral auxiliaries or catalysts to control the configuration of the aziridine ring .

- Acetylation protocols : Reaction with acetyl chloride or acetic anhydride under anhydrous conditions to prevent hydrolysis . Critical parameters include temperature (0–25°C), solvent polarity (e.g., dichloromethane or THF), and reaction time (2–24 hours) to optimize yield (typically 60–85%) and enantiomeric excess (>90% for (2R)-isomer) .

Q. How is the structural integrity of this compound validated in experimental settings?

Structural validation employs:

- NMR spectroscopy : H and C NMR to confirm the aziridine ring (δ 2.8–3.2 ppm for ring protons) and acetyl group (δ 2.1–2.3 ppm) .

- Mass spectrometry : ESI-MS or HRMS to verify molecular weight (129.115 g/mol) and fragmentation patterns .

- X-ray crystallography : For absolute stereochemical confirmation, particularly in resolving (2R) vs. (2S) configurations .

Q. What are the stability considerations for this compound under storage and experimental conditions?

The compound is sensitive to:

- Hydrolysis : Degrades in aqueous or humid environments, forming aziridine-2-carboxylic acid. Store at –20°C under inert gas (N or Ar) .

- Thermal decomposition : Above 40°C, the acetyl group may undergo retro-ene reactions. Monitor via TGA/DSC .

Q. What preliminary assays are used to assess the biological activity of this compound?

- Enzyme inhibition studies : Test against serine proteases or transpeptidases due to the aziridine ring’s electrophilic reactivity .

- Cytotoxicity screening : Use MTT assays on mammalian cell lines (e.g., HEK293) at concentrations ≤10 μM to evaluate acute toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictory data in stereochemical assignments for this compound derivatives?

Discrepancies in NMR or optical rotation data may arise from:

- Dynamic ring puckering : Use variable-temperature NMR to distinguish between conformational isomers .

- Chiral chromatography : Employ CSP-HPLC with cellulose-based columns (e.g., Chiralpak IA) to separate enantiomers and confirm purity .

- Computational modeling : DFT calculations (B3LYP/6-311+G(d,p)) to predict NMR shifts and compare with experimental data .

Q. What strategies mitigate side reactions during the incorporation of this compound into peptide chains?

Challenges include ring-opening during solid-phase peptide synthesis (SPPS):

- Protecting group optimization : Use Fmoc/t-Bu strategies to shield the carboxylic acid and aziridine nitrogen .

- Mild coupling reagents : HATU or COMU in DMF at 0°C to minimize undesired nucleophilic attack .

- Post-synthetic deprotection : TFA cleavage with scavengers (e.g., triisopropylsilane) to preserve the aziridine ring .

Q. How does the stereochemistry of this compound influence its reactivity in cycloaddition reactions?

The (2R)-configuration enhances:

- Regioselectivity : Preferential [3+2] cycloaddition with electron-deficient dipolarophiles (e.g., acrylates) due to steric and electronic effects .

- Kinetic resolution : Chiral catalysts (e.g., Jacobsen’s Co-salen) improve enantioselectivity (>95% ee) in asymmetric transformations .

Q. What analytical methods are critical for detecting decomposition products of this compound in long-term studies?

- HPLC-MS : Monitor hydrolysis products (aziridine-2-carboxylic acid) using C18 columns and 0.1% formic acid mobile phase .

- FTIR spectroscopy : Track carbonyl (1700–1750 cm) and amine (3300–3500 cm) bands to identify degradation .

Methodological Guidelines

- Stereochemical purity : Always cross-validate using chiral HPLC and optical rotation ([α] values reported in ).

- Data reproducibility : Replicate syntheses ≥3 times under controlled conditions to account for batch variability .

- Ethical compliance : Adhere to institutional biosafety protocols for handling reactive intermediates (e.g., PPE, fume hoods) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.